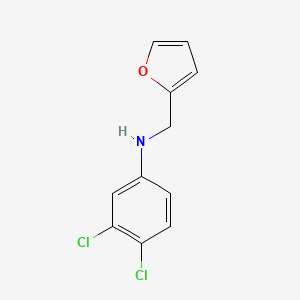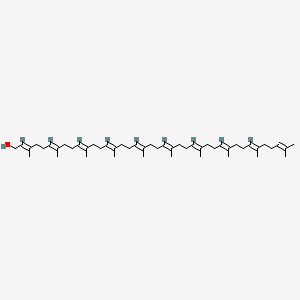
BOC-Glu(OBzl)-Gly-OH
Overview
Description
BOC-Glu(OBzl)-Gly-OH, also known as tert-butoxycarbonyl-L-glutamic acid 5-benzyl ester-glycine, is a compound commonly used in peptide synthesis. It is a derivative of glutamic acid and glycine, where the glutamic acid is protected by a tert-butoxycarbonyl (BOC) group and a benzyl ester (OBzl) group. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Mechanism of Action
Target of Action
BOC-Glu(OBzl)-Gly-OH is a derivative of glutamic acid, which is an important amino acid in the body . The primary targets of this compound are likely to be proteins or enzymes that interact with glutamic acid or its derivatives.
Mode of Action
This compound is used in solid-phase peptide synthesis (SPPS) to create unique peptides containing glutamate benzyl ester residues . The compound interacts with its targets by binding to them, which can lead to changes in the target’s function or activity. The exact mode of action depends on the specific target and the context in which the interaction occurs.
Biochemical Analysis
Biochemical Properties
BOC-Glu(OBzl)-Gly-OH, as a glutamic acid derivative, is known to increase the hydrophilicity of polypeptides and plays a significant role in their structure and receptor binding . It is also a substrate for Vitamin K-dependent carboxylation .
Cellular Effects
The specific cellular effects of this compound are not well-documented in the literature. Amino acids and their derivatives, including this compound, are known to influence various cellular processes. They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Molecular Mechanism
It is known that it is used in peptide synthesis to create unique peptides containing glutamate benzyl ester residues . These peptides may interact with various biomolecules, potentially influencing enzyme activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-Glu(OBzl)-Gly-OH typically involves the protection of the amino and carboxyl groups of glutamic acid and glycine. The process begins with the protection of the amino group of glutamic acid using the BOC group, followed by the protection of the carboxyl group with the benzyl ester. The protected glutamic acid is then coupled with glycine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
BOC-Glu(OBzl)-Gly-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The BOC and benzyl ester groups can be removed under acidic conditions (e.g., trifluoroacetic acid for BOC) and hydrogenation (e.g., palladium on carbon for benzyl ester).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using peptide coupling reagents.
Hydrolysis: The ester bond can be hydrolyzed under basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for BOC removal, hydrogenation with palladium on carbon for benzyl ester removal.
Coupling: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt), and N,N’-diisopropylcarbodiimide (DIC).
Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Deprotected Amino Acids: Removal of BOC and benzyl ester groups yields free glutamic acid and glycine.
Peptides: Coupling reactions yield longer peptide chains.
Scientific Research Applications
BOC-Glu(OBzl)-Gly-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and prodrugs.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for therapeutic and diagnostic purposes.
Structural Studies: Used in the study of protein structure and function through the synthesis of specific peptide sequences.
Comparison with Similar Compounds
BOC-Glu(OBzl)-Gly-OH can be compared with other similar compounds used in peptide synthesis, such as:
BOC-Glu-OH: Lacks the benzyl ester protection, making it less stable but easier to deprotect.
Fmoc-Glu(OBzl)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) protection instead of BOC, offering different deprotection conditions.
BOC-Glu-OtBu: Uses tert-butyl ester protection instead of benzyl ester, providing different stability and deprotection characteristics.
These compounds are used based on the specific requirements of the peptide synthesis process, such as the desired stability and ease of deprotection.
Properties
IUPAC Name |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O7/c1-19(2,3)28-18(26)21-14(17(25)20-11-15(22)23)9-10-16(24)27-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,25)(H,21,26)(H,22,23)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMGCXFHFKHGAL-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2-methylbutanoate](/img/structure/B3143027.png)






![1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine](/img/structure/B3143082.png)



